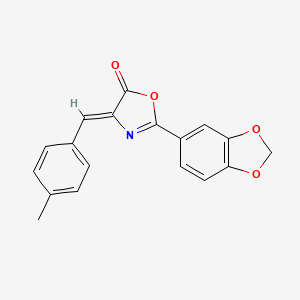
N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of biologically active molecules known as thiophene derivatives, which have shown promising antibacterial and antifungal activities. The structural feature includes a thiophene ring which is a critical component contributing to its biological activities (Vasu et al., 2005).
Synthesis Analysis
The synthesis process often involves multi-step reactions, starting from basic thiophene compounds and incorporating various functional groups to enhance the compound's activity and solubility. Techniques such as the Suzuki−Miyaura reaction have been employed for constructing the complex structures associated with thiophene derivatives, indicating a practical approach to synthesizing such molecules (T. Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure analysis of thiophene derivatives reveals significant interactions that stabilize their configuration, such as intramolecular N-H...N hydrogen bonds, which reduce conformational flexibility. These structural characteristics are critical for the biological activity and interactions of these compounds (Vasu et al., 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, contributing to their diverse biological activities. They may interact with different biological targets due to their reactive sites, leading to antibacterial and antifungal effects. The synthesis routes and chemical reactions are tailored to introduce specific functional groups enhancing their reactivity and biological affinity (Vasu et al., 2005).
Scientific Research Applications
Antibacterial and Antifungal Activities
Studies have shown that derivatives of N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide exhibit antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives demonstrated both antibacterial and antifungal activities, with structural features that lock the molecular conformation and eliminate conformational flexibility, contributing to their biological activity (Vasu et al., 2005).
Supramolecular Packing Motifs
The compound's structure facilitates the formation of novel supramolecular packing motifs. Research on related compounds revealed π-stacked rods encased in triply helical hydrogen bonded amide strands, suggesting a new mode of organization that might be applicable in the design of columnar liquid crystals (Lightfoot et al., 1999).
Inhibition of Cell Adhesion Molecules
Related benzo[b]thiophene-2-carboxamides have shown to inhibit the expression of cell adhesion molecules (E-selectin, ICAM-1, VCAM-1), potentially decreasing the adherence of neutrophils to activated endothelial cells. This could have implications for the development of anti-inflammatory agents (Boschelli et al., 1995).
properties
IUPAC Name |
N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-13-7-4-6-12(9-13)17-16(18)15-14-8-3-2-5-11(14)10-20-15/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMLQRSEOAEOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3CCCCC3=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)
![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)
![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)
